molecular formula C7H8BrNO B13974331 4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole

4-Bromo-5-cyclopropyl-3-methyl-1,2-oxazole

Cat. No.: B13974331
M. Wt: 202.05 g/mol
InChI Key: RCEZBKUJKPACBV-UHFFFAOYSA-N
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Description

4-Bromo-5-cyclopropyl-3-methylisoxazole is a heterocyclic compound featuring a five-membered isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The presence of bromine, cyclopropyl, and methyl groups in this compound potentially enhances its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyclopropyl-3-methylisoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition is catalyzed by metals such as copper (I) or ruthenium (II) . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-cyclopropyl-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

4-Bromo-5-cyclopropyl-3-methylisoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyclopropyl-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

  • 4-Bromo-3-methylisoxazole
  • 5-Cyclopropyl-3-methylisoxazole
  • 4-Bromo-5-methylisoxazole

Comparison: 4-Bromo-5-cyclopropyl-3-methylisoxazole is unique due to the presence of both bromine and cyclopropyl groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specificity in its interactions with biological targets .

Properties

IUPAC Name

4-bromo-5-cyclopropyl-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZBKUJKPACBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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